molecular formula C8H6BrClO2 B1363611 Methyl 2-bromo-6-chlorobenzoate CAS No. 685892-23-3

Methyl 2-bromo-6-chlorobenzoate

Cat. No. B1363611
M. Wt: 249.49 g/mol
InChI Key: XSNZTSBNXMQBRI-UHFFFAOYSA-N
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Patent
US09402841B2

Procedure details

To a solution of methyl 2-bromo-6-chlorobenzoate (7.5 g, 0.03 mol) and potassium trifluoro(vinyl)borate (6.07 g, 0.045 mol) in dioxane and H2O (10:1, 100 mL) was added Pd(dppf)Cl2 (739 mg, 0.906 mmol), and sodium carbonate (6.4 g, 0.06 mol) at RT. The reaction mixture was heated at 100° C. for 12 hours under a nitrogen atmosphere. The mixture was subsequently concentrated in vacuo and diluted with water. The aqueous phase was extracted with EtOAc (3×100 mL). The organic layers were combined, washed with brine, dried over anhydrous Na2CO3, filtered, and concentrated. The crude product was purified by column chromatography eluting with a gradient of EtOAc (0-90%) and PE to give the title compound (6.7 g, 85%). 1H NMR (400 MHz, CDCl3) δ ppm 7.39-7.41 (m, 1H), 7.22-7.26 (m, 2H), 6.55-6.62 (m, 1H), 5.68 (d, J=17.2 Hz, 1H), 5.31 (d, J=11.2 Hz, 1H).
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
6.07 g
Type
reactant
Reaction Step One
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
739 mg
Type
catalyst
Reaction Step One
Yield
85%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:11]=[CH:10][CH:9]=[C:8]([Cl:12])[C:3]=1[C:4]([O:6][CH3:7])=[O:5].[B-](F)(F)(F)[CH:14]=[CH2:15].[K+].C(=O)([O-])[O-].[Na+].[Na+]>O1CCOCC1.O.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2]>[Cl:12][C:8]1[CH:9]=[CH:10][CH:11]=[C:2]([CH:14]=[CH2:15])[C:3]=1[C:4]([O:6][CH3:7])=[O:5] |f:1.2,3.4.5,8.9.10.11|

Inputs

Step One
Name
Quantity
7.5 g
Type
reactant
Smiles
BrC1=C(C(=O)OC)C(=CC=C1)Cl
Name
Quantity
6.07 g
Type
reactant
Smiles
[B-](C=C)(F)(F)F.[K+]
Name
Quantity
6.4 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
100 mL
Type
solvent
Smiles
O
Name
Quantity
739 mg
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was subsequently concentrated in vacuo
ADDITION
Type
ADDITION
Details
diluted with water
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with EtOAc (3×100 mL)
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2CO3
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography
WASH
Type
WASH
Details
eluting with a gradient of EtOAc (0-90%) and PE

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=O)OC)C(=CC=C1)C=C
Measurements
Type Value Analysis
AMOUNT: MASS 6.7 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 113.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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